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Compound of Interest

Compound Name: 1-(3-Phenoxyphenyl)guanidine

Cat. No.: B173586

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 1-(3-phenoxyphenyl)guanidine. Due to the limited availability of published experimental
spectra for this specific compound, this guide presents expected spectroscopic data based on
the analysis of closely related analogs, such as 1,3-diphenylguanidine and other N-
arylguanidines. Detailed experimental protocols for the acquisition of these spectra are also
provided, along with a representative signaling pathway illustrating a potential biological role of
guanidine derivatives.

Chemical Structure and Properties

1-(3-Phenoxyphenyl)guanidine is an aromatic guanidine derivative with the following
structure:

e Molecular Formula: C13H13N3O
e Molecular Weight: 227.26 g/mol
e |[UPAC Name: 1-(3-phenoxyphenyl)guanidine

The structure features a central guanidine core attached to a 3-phenoxyphenyl group. The
presence of aromatic rings and the highly basic guanidine moiety are expected to dominate its
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spectroscopic features.

Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic
characterization of 1-(3-phenoxyphenyl)guanidine. These values are derived from predictive
models and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 1-(3-phenoxyphenyl)guanidine

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)
Protons of the

~7.40 - 7.20 m 5H _ _
terminal phenyl ring
Proton at position 5 of

~7.15 t 1H _
the central phenyl ring
Protons at positions 2,

~6.90 - 6.70 m 3H 4, and 6 of the central
phenyl ring
NH2 and NH protons

~55-7.0 brs 4H

of the guanidine group

Table 2: Predicted 3C NMR Spectral Data for 1-(3-phenoxyphenyl)guanidine[1]
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Chemical Shift (6, ppm) Assighment

~160.0 Guanidinyl Carbon (C=N)
~158.0 C-0O of the phenoxy group
~157.5 C-0O of the phenoxy group
~142.0 C-N of the guanidine group
~130.5 Aromatic CH

~129.8 Aromatic CH

~124.0 Aromatic CH

~119.5 Aromatic CH

~119.0 Aromatic CH

~115.0 Aromatic CH

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for 1-(3-phenoxyphenyl)guanidine

Wavenumber (cm—?) Intensity Assignment

N-H Stretching (guanidine NH

3400 - 3100 Strong, Broad

and NH2)
3100 - 3000 Medium Aromatic C-H Stretching
~1650 Strong C=N Stretching (guanidine)
1600 - 1450 Medium to Strong Aromatic C=C Stretching

Aryl-O-Aryl Asymmetric
~1240 Strong Y ) YIAsy

Stretching

Aromatic C-H Bending (out-of-
~880 - 750 Strong

plane)
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1-(3-phenoxyphenyl)guanidine[2]

Adduct Predicted m/z
[M+H]* 228.11315
[M+Na]* 250.09509
[M-H]~ 226.09859

Expected Fragmentation Pattern: The fragmentation of the molecular ion ([M+H]*) is expected
to involve the cleavage of the ether linkage and the guanidine group. Key fragments would
likely correspond to the phenoxyphenyl cation and various fragments of the guanidine moiety.

UV-Visible (UV-Vis) Spectroscopy
Table 5: Expected UV-Vis Absorption Maxima for 1-(3-phenoxyphenyl)guanidine in a Polar
Solvent (e.g., Ethanol or Methanol)

Molar Absorptivity (g,

Amax (nm) Transition
M—*cm™?)
~210 - 220 High - T
~260 - 280 Medium to Low n — 1and 1™ - 1T* (aromatic)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of 1-(3-Phenoxyphenyl)guanidine

A common method for the synthesis of N-arylguanidines is the reaction of the corresponding
amine with cyanamide in the presence of an acid catalyst.[3][4]
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3-Phenoxyaniline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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